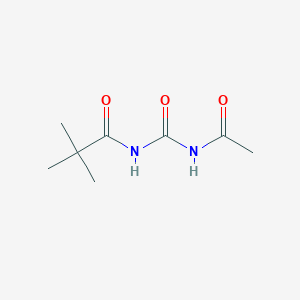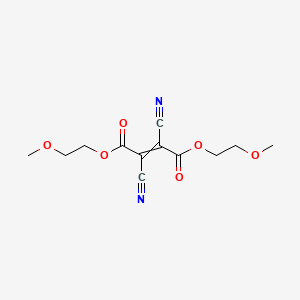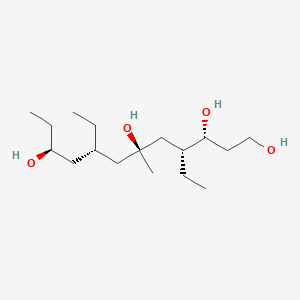
4-Ethylbenzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid derivative of benzene. This compound is characterized by the presence of an ethyl group attached to the benzene ring along with two carboxylic acid groups at the 1 and 2 positions. It is a member of the benzenedicarboxylic acid family, which includes other isomers such as phthalic acid, isophthalic acid, and terephthalic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethylbenzene-1,2-dicarboxylic acid can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form ethylbenzene. This is followed by oxidation of the ethyl group to form the carboxylic acid groups .
Industrial Production Methods
Industrial production of dicarboxylic acids, including this compound, often involves bio-based synthesis using microbial cell factories. Yeast cells are commonly used due to their tolerance to low pH and flexibility for genetic manipulation. This method is considered more sustainable and eco-friendly compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acid groups.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of this compound from ethylbenzene.
Reduction: Formation of 4-ethylbenzene-1,2-dimethanol from this compound.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-Ethylbenzene-1,2-dicarboxylic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of plasticizers, adhesives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for decarboxylation, leading to the formation of alkanes. This process involves the removal of carboxyl groups and the formation of intermediate products such as mono-fatty acids .
Comparaison Avec Des Composés Similaires
4-Ethylbenzene-1,2-dicarboxylic acid can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the ethyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Carboxylic acid groups at the 1 and 4 positions.
The presence of the ethyl group in this compound makes it unique and can influence its reactivity and applications compared to its isomers .
Propriétés
Numéro CAS |
921759-09-3 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
4-ethylphthalic acid |
InChI |
InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
LVRNKEBRXQHJIN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)




![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)



![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)



